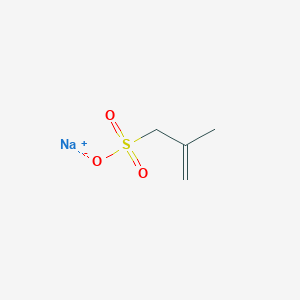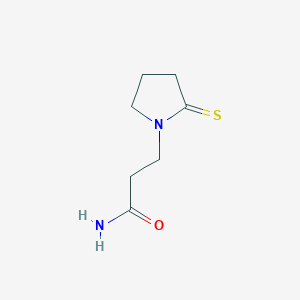![molecular formula C26H31FN4O4 B065654 N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide CAS No. 176378-79-3](/img/structure/B65654.png)
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide, also known as FLAP inhibitor, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. The FLAP inhibitor is an important drug target for the treatment of various inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.
Wirkmechanismus
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor works by inhibiting the enzyme 5-lipoxygenase-activating protein (N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide), which is involved in the production of leukotrienes. Leukotrienes are lipid mediators of inflammation that are produced by leukocytes. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor prevents the binding of arachidonic acid to N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide, which is the first step in the production of leukotrienes. This results in a decrease in the production of leukotrienes and a reduction in inflammation.
Biochemical and Physiological Effects:
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of leukotrienes, which are potent mediators of inflammation. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has also been found to reduce the infiltration of inflammatory cells into tissues. Additionally, it has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor in lab experiments is that it is a selective inhibitor of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide and does not affect other enzymes involved in the production of eicosanoids. This makes it a useful tool for studying the role of leukotrienes in various inflammatory diseases. However, one of the limitations of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor research. One direction is to explore its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease, multiple sclerosis, and psoriasis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need to develop more potent and selective N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitors with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor involves a series of chemical reactions, including condensation, reduction, and acylation. The starting material is 4-fluoroacetophenone, which is condensed with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-4-oxo-2-pyrazoline. The pyrazoline is then reduced with sodium borohydride to form 1-(4-fluorophenyl)-3-methyl-4-hydroxypyrazoline. The final step involves acylation of the hydroxypyrazoline with N-(tert-butoxycarbonyl)-3,5-ditert-butyl-4-hydroxybenzamide to form the N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor.
Wissenschaftliche Forschungsanwendungen
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the production of leukotrienes, which are potent mediators of inflammation. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been found to be effective in reducing inflammation in animal models of asthma, rheumatoid arthritis, and atherosclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
176378-79-3 |
|---|---|
Produktname |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
Molekularformel |
C26H31FN4O4 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C26H31FN4O4/c1-25(2,3)17-12-14(13-18(20(17)32)26(4,5)6)22(33)29-19-21(28)31(24(35)30(7)23(19)34)16-10-8-15(27)9-11-16/h8-13,32H,28H2,1-7H3,(H,29,33) |
InChI-Schlüssel |
ISNRNGMGJWVODT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N |
Synonyme |
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)



![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)


![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)